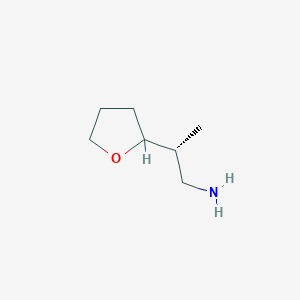
(2R)-2-(Oxolan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxolan-2-yl)propan-1-amine, also known as L-THP or L-tetrahydropalmatine, is a natural alkaloid found in several plant species, including Corydalis yanhusuo, Stephania japonica, and Corydalis ambigua. L-THP has been used in traditional Chinese medicine for its analgesic, sedative, and anxiolytic properties. In recent years, L-THP has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(Oxolan-2-yl)propan-1-amine is not fully understood, but it is believed to involve the modulation of several neurotransmitters and receptors in the brain, including dopamine, serotonin, and GABA receptors. (2R)-2-(Oxolan-2-yl)propan-1-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
(2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have several biochemical and physiological effects, including analgesic, sedative, anxiolytic, anti-inflammatory, antioxidant, and anti-tumor effects. (2R)-2-(Oxolan-2-yl)propan-1-amine has also been shown to modulate several neurotransmitters and receptors in the brain, which may contribute to its effects on mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(Oxolan-2-yl)propan-1-amine in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. (2R)-2-(Oxolan-2-yl)propan-1-amine also has a wide range of potential therapeutic applications, which makes it a versatile tool for studying various diseases. However, one limitation of using (2R)-2-(Oxolan-2-yl)propan-1-amine in lab experiments is its low solubility and bioavailability, which may affect its efficacy and reproducibility.
Direcciones Futuras
There are several future directions for (2R)-2-(Oxolan-2-yl)propan-1-amine research, including the development of novel synthesis methods to improve its solubility and bioavailability, the investigation of its effects on other neurotransmitters and receptors, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, the development of (2R)-2-(Oxolan-2-yl)propan-1-amine-based drug delivery systems may enhance its therapeutic efficacy and reduce its side effects.
Métodos De Síntesis
(2R)-2-(Oxolan-2-yl)propan-1-amine can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method is the extraction from natural sources, which involves the isolation and purification of (2R)-2-(Oxolan-2-yl)propan-1-amine from plant species. Chemical synthesis involves the reaction of precursors to produce (2R)-2-(Oxolan-2-yl)propan-1-amine, while biotransformation involves the use of microorganisms to convert precursors to (2R)-2-(Oxolan-2-yl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2R)-2-(Oxolan-2-yl)propan-1-amine has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, (2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, (2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have anti-inflammatory and anti-atherosclerotic effects, as well as improve cardiac function in animal models of heart failure. In cancer, (2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have anti-tumor effects and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
(2R)-2-(oxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTRCENEJTUGCA-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

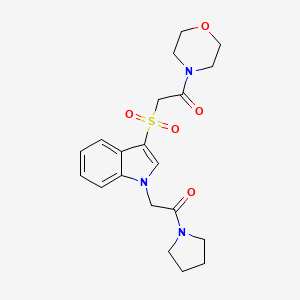
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2757526.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)
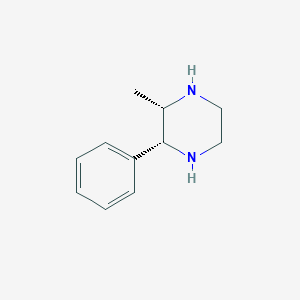
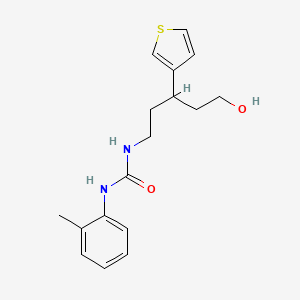
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757534.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2757536.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2757538.png)
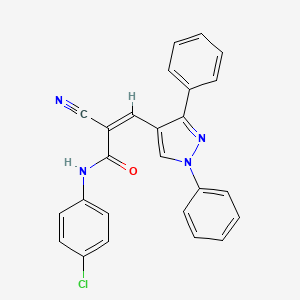
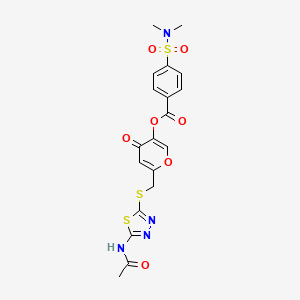

![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)